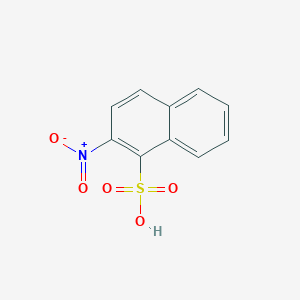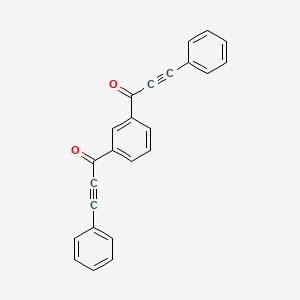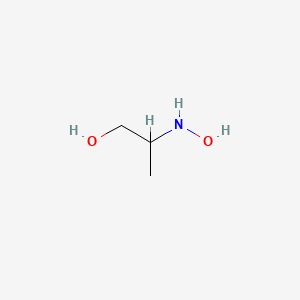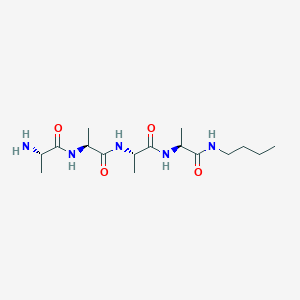
2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate involves the reaction of dichloroacetophenone with diethylphosphonic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products.
Reduction: Reduction reactions can convert it into less toxic forms.
Substitution: It can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and minimize side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated by-products, while reduction can yield less toxic phosphates .
Aplicaciones Científicas De Investigación
2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the pest . The molecular targets include the acetylcholine binding sites on the enzyme, and the pathway involves phosphorylation of the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate: Another organophosphorus insecticide with similar properties and applications.
2-Chloro-1-(2,4,5-trichlorophenyl)ethenyl diethyl phosphate: A related compound with additional chlorine atoms, leading to different reactivity and toxicity profiles.
Uniqueness
2-Chloro-1-(3,4-dichlorophenyl)ethenyl diethyl phosphate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Its effectiveness as an acetylcholinesterase inhibitor and its broad-spectrum insecticidal properties make it a valuable compound in pest control .
Propiedades
Número CAS |
37913-88-5 |
|---|---|
Fórmula molecular |
C12H14Cl3O4P |
Peso molecular |
359.6 g/mol |
Nombre IUPAC |
[(E)-2-chloro-1-(3,4-dichlorophenyl)ethenyl] diethyl phosphate |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)9-5-6-10(14)11(15)7-9/h5-8H,3-4H2,1-2H3/b12-8+ |
Clave InChI |
YHJIFYWHTFZTHE-XYOKQWHBSA-N |
SMILES isomérico |
CCOP(=O)(OCC)O/C(=C/Cl)/C1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CCOP(=O)(OCC)OC(=CCl)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


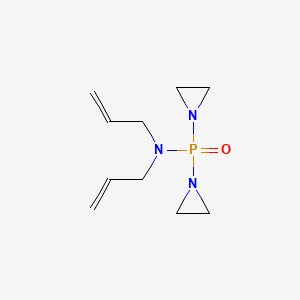
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)
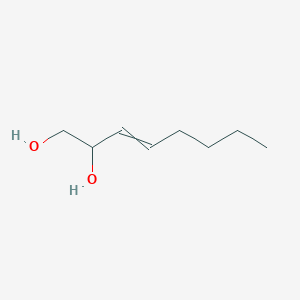

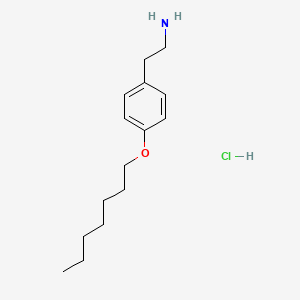

![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
